tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a chemical compound with a complex structure that includes an imidazo[1,2-b]pyridazine core
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with tert-butyl chloroformate under specific conditions to form the desired product. The reaction conditions often require the use of bases such as TMPMgCl·LiCl and may involve regioselective metalations at specific positions on the imidazo[1,2-b]pyridazine ring .
Analyse Chemischer Reaktionen
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the imidazo[1,2-b]pyridazine ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Functionalization: The compound can be functionalized at different positions on the ring system, leading to the formation of polysubstituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound is investigated for its potential pharmacological properties and may serve as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate can be compared with other similar compounds, such as:
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar core structure but differs in the position of the carboxylate group.
6-chloroimidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClN3O2 |
---|---|
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
tert-butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-6-8(12)14-15-5-4-13-9(7)15/h4-6H,1-3H3 |
InChI-Schlüssel |
CDKSSLGWBDNYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=NN2C1=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.